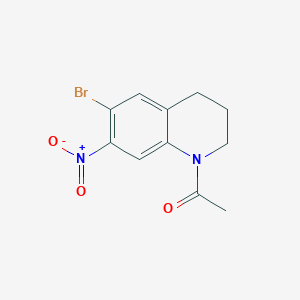

1-(6-溴-7-硝基-1,2,3,4-四氢喹啉-1-基)乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

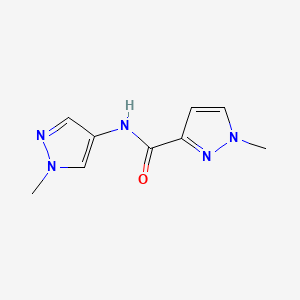

This compound is a derivative of tetrahydroquinoline, which is a class of compounds known to have diverse biological activities . It contains a bromo group, a nitro group, and a ketone group attached to the tetrahydroquinoline ring .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, tetrahydroquinoline derivatives are often synthesized via Pictet-Spengler reaction . This involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis

The molecule consists of a tetrahydroquinoline ring, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing cyclohexane ring . The bromo, nitro, and ketone functional groups are likely to significantly influence the molecule’s reactivity and properties .科学研究应用

合成和化学转化

合成的新方法:Voskressensky 等人(2010 年)讨论了一种合成吡咯并[2,1-a]异喹啉的方法,重点介绍了相关的四氢异喹啉化合物与活化炔烃的反应,以提供稳定的四氢吡咯并异喹啉亚鎓盐,该亚鎓盐可以进一步转化为取代的二氢吡咯并[2,1-a]异喹啉,产率良好 (Voskressensky 等人,2010)。这展示了该化合物在合成复杂环状结构中的用途。

用于螯合配体的弗里德兰德合成:胡毅等(2003 年)探索了弗里德兰德合成,将 6-溴喹啉纳入新型螯合配体中。该方法涉及硝化和随后的转化,以提供二齿和三齿 6-溴喹啉衍生物,它们在与金属形成复杂结构中具有应用 (胡毅、张刚、R. Thummel,2003)。

新型分子的开发

吡咯喹啉的合成:D. Roberts 等人(1997 年)描述了从 6,7-二甲氧基-4-甲基喹啉合成吡咯并[4,3,2-de]喹啉,该过程涉及硝化、还原和环化等多个步骤,以创建具有潜在药理应用的复杂分子 (D. Roberts、J. Joule、M. Bros、M. Álvarez,1997)。

铼羰基和配体配位:L. Yang 等人(2015 年)报道了类似杂环配体与铼羰基的配位化学,展示了这些化合物用于创建复杂配位化合物的多功能性,用于潜在的催化或材料科学应用 (L. Yang、V. Nesterov、M. Richmond,2015)。

抑制和抗菌研究:兰钦柴等人(2017 年)使用喹唑啉类配体合成了单核和双核 Ni(II) 配合物,表明相关化合物在创建具有抗菌特性的物质中的应用 (兰钦柴、张孔燕、唐立坚、张建宇、张红松,2017)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, influencing their function .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Similar compounds have been known to exert a variety of effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

属性

IUPAC Name |

1-(6-bromo-7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3/c1-7(15)13-4-2-3-8-5-9(12)11(14(16)17)6-10(8)13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOLDECPCZPXKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=CC(=C(C=C21)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)

![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2893765.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2893766.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2893767.png)

![4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2893768.png)